molecular formula C30H50N10O10S B14276817 Pro-Arg-Cys-Gly-Val-Pro-Asp CAS No. 177942-23-3

Pro-Arg-Cys-Gly-Val-Pro-Asp

Cat. No.: B14276817
CAS No.: 177942-23-3
M. Wt: 742.8 g/mol
InChI Key: HSKCCNHLWZSIDN-LZVKGNEYSA-N
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Description

Pro-Arg-Cys-Gly-Val-Pro-Asp is a peptide sequence composed of the amino acids proline, arginine, cysteine, glycine, valine, proline, and aspartic acid This peptide sequence is known for its role in various biological processes, including cell adhesion, migration, and signaling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pro-Arg-Cys-Gly-Val-Pro-Asp can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid (proline) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

    Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (cysteine, glycine, valine, proline, and aspartic acid).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., bacteria, yeast, or mammalian cells), which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Pro-Arg-Cys-Gly-Val-Pro-Asp can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to the formation of cystine.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.

    Substitution: Amino acid derivatives and coupling reagents (e.g., HBTU, HATU) are used in SPPS for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Formation of free thiol-containing peptides.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Pro-Arg-Cys-Gly-Val-Pro-Asp has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.

    Medicine: Explored for its potential in wound healing, tissue engineering, and drug delivery systems.

    Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of Pro-Arg-Cys-Gly-Val-Pro-Asp involves its interaction with cell surface receptors and extracellular matrix components. The peptide can bind to integrins and other adhesion molecules, triggering intracellular signaling pathways that regulate cell behavior. These interactions can influence cell adhesion, migration, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg: A peptide with similar functions in cell adhesion and signaling.

    Cys-Gly: A dipeptide involved in various biological processes.

    Gly-Val-Pro: A tripeptide with roles in protein structure and function.

Uniqueness

Pro-Arg-Cys-Gly-Val-Pro-Asp is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This property can enhance the stability and functionality of the peptide in various applications.

Properties

CAS No.

177942-23-3

Molecular Formula

C30H50N10O10S

Molecular Weight

742.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid

InChI

InChI=1S/C30H50N10O10S/c1-15(2)23(28(48)40-11-5-8-20(40)27(47)37-18(29(49)50)12-22(42)43)39-21(41)13-35-24(44)19(14-51)38-26(46)17(7-4-10-34-30(31)32)36-25(45)16-6-3-9-33-16/h15-20,23,33,51H,3-14H2,1-2H3,(H,35,44)(H,36,45)(H,37,47)(H,38,46)(H,39,41)(H,42,43)(H,49,50)(H4,31,32,34)/t16-,17-,18-,19-,20-,23-/m0/s1

InChI Key

HSKCCNHLWZSIDN-LZVKGNEYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2

Origin of Product

United States

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